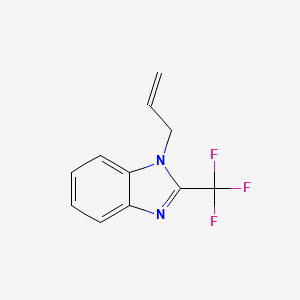

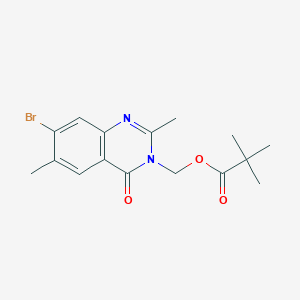

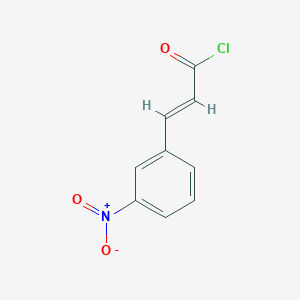

![molecular formula C31H27F6N3O2 B3034219 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]- CAS No. 1454257-32-9](/img/structure/B3034219.png)

3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-

Descripción general

Descripción

The compound "3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-" is a complex molecule that appears to be related to the family of cyclobutene-1,2-diones. These compounds are of interest due to their potential as precursors to cyclocarbons and their use in various synthetic applications.

Synthesis Analysis

The synthesis of related cyclobutene-1,2-diones involves several steps, including the preparation of bis(1-propynyl)cyclopropenone and the reaction of 3,4-dichloro-3-cyclobutene-1,2-dione with (tri-n-butylstannyl)alkynes or copper (I) acetylides of (trialkylsilyl)acetylenes. These reactions are catalyzed by palladium or copper catalysts, respectively . Additionally, the use of a diphosphinidenecyclobutene ligand has been shown to facilitate copper-catalyzed amination reactions of aryl halides, which could be relevant to the synthesis of the amino-substituted cyclobutene-1,2-diones .

Molecular Structure Analysis

The molecular structure of cyclobutene-1,2-diones is characterized by the presence of a four-membered ring with two ketone functionalities. The peculiar downfield resonances of the terminal acetylenic carbon atoms in the ^13C NMR spectra of these compounds are noteworthy and can be used to infer structural details . The presence of substituents such as trifluoromethyl groups and amino groups would further influence the electronic and steric properties of the molecule.

Chemical Reactions Analysis

Cyclobutene-1,2-diones can undergo various chemical reactions, including oxidative couplings and cycloadditions. For example, the oxidative Hay coupling of diethynyl derivatives can lead to the formation of cyclobutenodehydroannulenes, which are larger cyclic structures with extended π-electron systems . The reactivity of these compounds can be tuned by the nature of the substituents attached to the cyclobutene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutene-1,2-diones are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the acidity of the protons adjacent to the ketone groups, while the amino substituents can introduce basicity and potential for hydrogen bonding. The synthesis of 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione, a related compound, demonstrates the versatility of these molecules and their potential for further functionalization .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Catalyzed Amination Reactions : A derivative of 1,2-diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene was used as an additive ligand in copper-catalyzed amination reactions of halobenzenes with amines. This process yields secondary or tertiary amines effectively (Gajare et al., 2004).

Synthesis of Cyclobutene Derivatives : Cyclobutendiones, including variants of 3,4-Diphenyl-3-cyclobuten-1,2-diones, have been used in ring-opening reactions with dinucleophilic agents. These reactions result in various chemical compounds, illustrating the versatility of cyclobutendiones in organic synthesis (Ried & Knorr, 1976).

Formation of Dioxanes : Studies have shown the formation of 1,2-dioxanes from reactions involving cyclobutenediones. This showcases another aspect of the chemical reactivity of cyclobutene-1,2-dione derivatives (Nishino et al., 1991).

Enantiopure Diazabicyclo Octane Synthesis : Cyclobutene-1,2-dione derivatives have been utilized in the synthesis of enantiopure 2,5-Bis(phenylmethyl)-1,4-diazabicyclo[2.2.2]-octane, an important compound in chiral chemistry (Qiu et al., 2010).

Synthesis of Iminocyclobutene : The cycloaddition reaction of trifluoromethyl isocyanide to diphenylethyne results in 1,2-diphenyl-3,4-bis(trifluoromethyl imino)cyclobutene, illustrating another significant chemical reaction involving cyclobutenediones (Lentz, 1992).

Structural and Mechanistic Studies

Structure-Activity Characterization : The H2-receptor antagonist IT-066, containing a 3-cyclobutene-1,2-dione structure, has been studied for its interaction with H2-receptors. This research highlights the significance of cyclobutenediones in understanding receptor-ligand interactions (Kijima et al., 1998).

Bioisostere Construction : The 3,4-diamino-3-cyclobutene-1,2-dione group, a derivative of cyclobutene-1,2-dione, has been used as an α-amino carboxylic acid bioisostere in the development of NMDA antagonists, showcasing its potential in drug design (Kinney, 1996).

Interconversion Studies : Research on the interconversion between various cyclobutene-1,2-dione derivatives has contributed to a deeper understanding of reaction mechanisms in organic chemistry (Toda & Ooi, 1973).

Precursor to Cyclo[n]carbons : Cyclobutenediones have been used as precursors in the synthesis of cyclocarbons and enediynes, providing insights into the synthesis of complex carbon structures (Rubin et al., 1990).

Propiedades

IUPAC Name |

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-1,2-diphenyl-2-piperidin-1-ylethyl]amino]cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27F6N3O2/c32-30(33,34)21-16-22(31(35,36)37)18-23(17-21)38-25-26(29(42)28(25)41)39-24(19-10-4-1-5-11-19)27(20-12-6-2-7-13-20)40-14-8-3-9-15-40/h1-2,4-7,10-13,16-18,24,27,38-39H,3,8-9,14-15H2/t24-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVLUTYPDFYXIG-SHQCIBLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

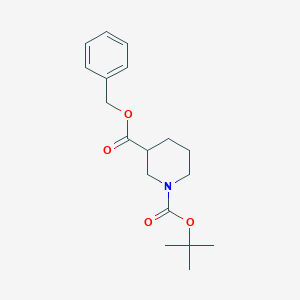

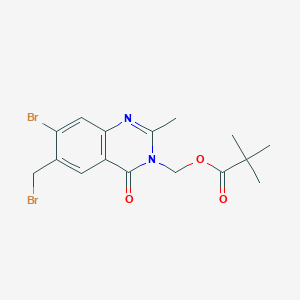

![3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl](/img/structure/B3034136.png)

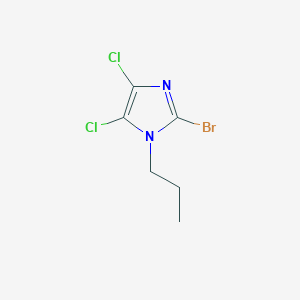

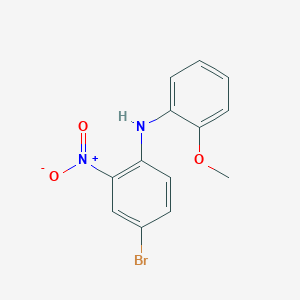

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)

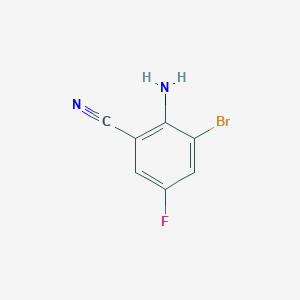

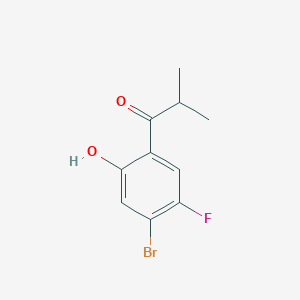

![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)

![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)

![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)